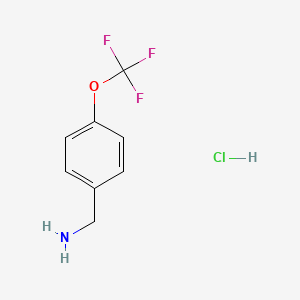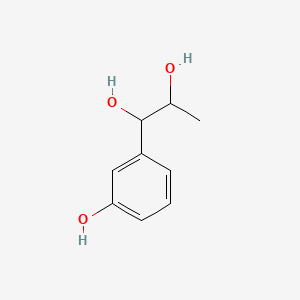
p-Trifluoromethoxybenzylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Trifluoromethoxybenzylamine hydrochloride: is a chemical compound with the molecular formula C8H9F3NO.HCl It is a derivative of benzylamine, where the benzyl group is substituted with a trifluoromethoxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Trifluoromethoxybenzylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-trifluoromethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 4-trifluoromethoxybenzaldehyde with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Trifluoromethoxybenzylamine hydrochloride can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form the corresponding benzylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: p-Trifluoromethoxybenzylamine hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Bioconjugation: The compound can be used to modify biomolecules for various biological studies.
Medicine:
Drug Development: It is explored for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Materials Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of p-Trifluoromethoxybenzylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4-Trifluoromethoxybenzylamine
- 4-Trifluoromethoxyphenylmethanamine
- 4-Trifluoromethoxybenzylamine hydrochloride
Comparison:
- Uniqueness: p-Trifluoromethoxybenzylamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions.
- Applications: Compared to similar compounds, this compound has broader applications in medicinal chemistry and materials science due to its enhanced properties.
Propriétés
Numéro CAS |
403841-98-5 |
|---|---|
Formule moléculaire |
C8H9ClF3NO |
Poids moléculaire |
227.61 g/mol |
Nom IUPAC |
[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)13-7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H |
Clé InChI |
DERYYHHWASWUQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)


![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)




![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)

![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)


![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)
